molecular formula C8H4BrClS B2419707 7-Bromo-4-chloro-1-benzothiophene CAS No. 1388042-07-6

7-Bromo-4-chloro-1-benzothiophene

Cat. No.: B2419707
CAS No.: 1388042-07-6
M. Wt: 247.53
InChI Key: XPYXOZREKZJTMT-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1-benzothiophene is a heterocyclic compound with the molecular formula C8H4BrClS. It is a derivative of benzothiophene, characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1-benzothiophene can be achieved through several methods. One common approach involves the bromination and chlorination of benzothiophene derivatives. For instance, the reaction of 4-chlorobenzothiophene with bromine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-4-chloro-1-benzothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-chloro-1-benzothiophene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual substitution allows for versatile chemical modifications and applications in diverse fields .

Properties

IUPAC Name

7-bromo-4-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXOZREKZJTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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